![molecular formula C8H12N2OS B2507517 2-硫代-1,3-二氮杂螺[4.5]癸烷-4-酮 CAS No. 72323-47-8](/img/structure/B2507517.png)

2-硫代-1,3-二氮杂螺[4.5]癸烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

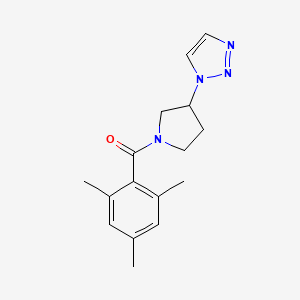

The compound 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is a chemical structure that is part of a broader class of compounds known as diazaspirodecanones. These compounds are characterized by a spirocyclic framework that incorporates both nitrogen and sulfur atoms within their molecular structure. The presence of these heteroatoms imparts the compounds with unique chemical and biological properties, making them of interest in various fields of research, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported through different methods. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones was achieved by reacting 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acid under refluxing conditions in aqueous ethanol without a catalyst . Another approach involved the microwave-assisted Knoevenagel reaction, which was used to synthesize 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones . Additionally, a green synthetic method was developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile using ammonium chloride in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various analytical techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis . The spirocyclic nature of these compounds, which includes a thioxo moiety, is a defining feature of their molecular architecture. This structural motif is versatile and can be modified to produce a wide range of derivatives with different substituents, which can significantly alter the chemical and biological properties of the molecules.

Chemical Reactions Analysis

The diazaspirodecanones and their derivatives exhibit reactivity typical of spirocyclic compounds and can undergo various chemical reactions. For example, the Schiff base derivatives were synthesized through a reaction with ammonium chloride, showcasing the reactivity of the amino group . The cycloaddition reactions have also been employed to create diazaspirodecanone derivatives, as seen in the synthesis of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of a thioxo group and the spirocyclic framework can affect the compounds' solubility, stability, and reactivity. The antimicrobial and antiviral activities of some derivatives have been evaluated, indicating that these compounds can serve as potent biological agents. For instance, certain derivatives showed significant antibacterial and antitubercular activities , and others exhibited anti-coronavirus activity . The antimicrobial screening against various microbes like S. aureus and E. coli also revealed moderate to good activity for some synthesized compounds .

科学研究应用

合成和潜在应用

降压活性:已合成包括2-硫代-1,3-二氮杂螺[4.5]癸烷-4-酮衍生物,用于筛选作为降压药物的化合物。值得注意的是,一些衍生物表现出显著的降压活性,尽管不起到β-肾上腺素受体阻滞剂的作用 (Caroon et al., 1981)。

放射防护性能:一种衍生物,7,10-乙烯-1-硫-4,7-二氮杂螺[4.5]癸烷二盐酸盐,显示出对小鼠对X射线致死剂量的潜在放射防护性能 (Shapiro et al., 1968)。

化学反应和衍生物:研究探讨了1,2-二氮杂-1,3-丁二烯和N,N'-二芳基-或N,N'-二烷基硫脲之间的反应,导致形成2-硫代-1,3,7-三氮杂螺[4.4]壬-8-烯-4-酮衍生物 (Attanasi等,1999)。

二氮杂螺[5.5]十一烷衍生物的合成:这些衍生物是通过与巴比妥酸和2-硫代巴比妥酸的反应合成的,表明在化学合成中具有潜在应用 (Ahmed et al., 2012)。

抗炎应用:一项研究详细介绍了从4-氨基-2-硫代-1,3-二氮杂螺[5.5]十一烷-4-烯-5-碳腈合成席夫碱,显示出作为抗炎药物的潜力 (Abdel-Mohsen & Hussein, 2014)。

电化学研究:对类似结构的电化学还原进行了研究,突出了化学性质和在电化学中的潜在应用 (Zhou et al., 2010)。

生物学和药理学研究

神经保护作用:一些1-氧-3,8-二氮杂螺[4.5]癸烷-2-酮衍生物显示出对神经Ca摄取的抑制作用,以及对脑水肿和记忆缺陷的保护作用,表明具有神经保护能力 (Tóth等,1997)。

钙通道拮抗剂:围绕2,8-二氮杂螺[4.5]癸烷-1-酮结构设计的化合物被发现是T型钙通道的有效抑制剂,具有潜在的治疗应用 (Fritch & Krajewski, 2010)。

炎症性肠病治疗:一种新型的2,8-二氮杂螺[4.5]癸烷-1-酮衍生物被确认为强效和选择性的双TYK2/JAK1抑制剂,显示出治疗炎症性肠病的潜力 (Yang et al., 2022)。

未来方向

The future directions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” research could involve further structural optimization of the compound for potential applications. For instance, one study suggests that a compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Another study suggests further modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .

作用机制

Target of Action

The primary target of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .

Mode of Action

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one inhibits the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a key driver in various inflammatory diseases, and blocking this pathway can potentially alleviate these conditions .

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound can effectively prevent cell death caused by necroptosis.

属性

IUPAC Name |

2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQBNOHDDLCTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901159 |

Source

|

| Record name | NoName_235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)